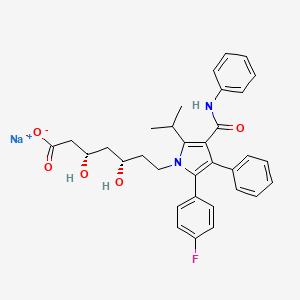

(3S,5S)-Atorvastatin Sodium Salt

説明

科学的研究の応用

Malaria Treatment : Atorvastatin shows significant in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. It is notably more active than other statins, demonstrating potential as a candidate for malaria treatment studies (Pradines et al., 2007).

Neuroprotection and Antidepressant Effects : Atorvastatin has been identified as a neuroprotective agent with an antidepressant-like effect in mice. This effect is dependent on the modulation of the serotonergic system (Ludka et al., 2014).

Renal Function Improvement : In rats with chronic renal insufficiency, atorvastatin improved sodium handling and blood pressure, suggesting benefits for renal function and injury in salt-sensitive hypertension models (Juncos et al., 2012).

Cardiac Fibrosis and Function : Atorvastatin ameliorates cardiac fibrosis and improves left ventricular diastolic function in hypertensive heart failure model rats (Akahori et al., 2014).

Lung Histopathology in Asthma : Atorvastatin had a beneficial effect on histological changes in the lungs in a chronic murine model of asthma (Fırıncı et al., 2014).

Nitric Oxide Signaling and Inflammatory Mediators : Atorvastatin restored arsenic-induced vascular dysfunction in rats by improving endothelial function, modulating nitric oxide signaling, and attenuating production of pro-inflammatory mediators (Kesavan et al., 2014).

PI3K/Akt/GSK-3β and mTOR in Antidepressant Effect : The antidepressant-like effect of atorvastatin in mice involves the PI3K/Akt/GSK-3β/mTOR signaling pathway (Ludka et al., 2016).

Antinociception in Pain Models : Atorvastatin induced significant antinociception in various animal pain models, demonstrating its potential in reducing nociception and inflammation (Garcia et al., 2011).

Immunomodulation in Autoimmune Diseases : Atorvastatin promotes the expansion of myeloid‐derived suppressor cells and attenuates murine colitis, suggesting a potential beneficial effect on autoimmune diseases (Lei et al., 2016).

End-Organ Injury in Salt-Sensitive Hypertension : Atorvastatin prevented end-organ injury in salt-sensitive hypertension by modulating eNOS and oxidative stress (Zhou et al., 2004).

作用機序

Target of Action

The primary target of (3S,5S)-Atorvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

(3S,5S)-Atorvastatin Sodium Salt is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This inhibition results in a decrease in hepatic cholesterol levels, which triggers an upregulation of LDL receptors on the surface of liver cells and an increased uptake and catabolism of LDL from the bloodstream . The net effect is a reduction in circulating LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by (3S,5S)-Atorvastatin Sodium Salt is the mevalonate pathway . By inhibiting HMG-CoA reductase, the drug reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . This leads to a decrease in the production of cholesterol and other downstream products of the pathway .

Pharmacokinetics

The pharmacokinetics of (3S,5S)-Atorvastatin Sodium Salt involves its absorption, distribution, metabolism, and excretion (ADME). Generally, atorvastatin is well absorbed after oral administration, extensively metabolized in the liver (which is the primary site of action), and eliminated via bile and urine .

Result of Action

The primary molecular effect of (3S,5S)-Atorvastatin Sodium Salt is the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . On a cellular level, this results in an upregulation of LDL receptors on hepatocytes and an increased clearance of LDL cholesterol from the bloodstream . Clinically, this leads to a reduction in circulating LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia and the prevention of cardiovascular disease .

Action Environment

The action, efficacy, and stability of (3S,5S)-Atorvastatin Sodium Salt can be influenced by various environmental factors. These may include the patient’s diet, the presence of other medications (which can lead to drug-drug interactions), and individual patient factors such as age, liver function, and genetic variations in drug-metabolizing enzymes . For example, co-administration with certain drugs (such as some types of antibiotics or antifungals) can increase the plasma concentration of atorvastatin, potentially leading to an increased risk of side effects .

特性

IUPAC Name |

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-WMXJXTQLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928655 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134523-01-6, 1428118-38-0 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,5S)-Atorvastatin Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid](/img/structure/B560285.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)